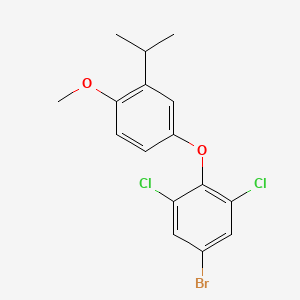

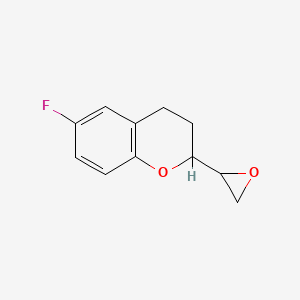

5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

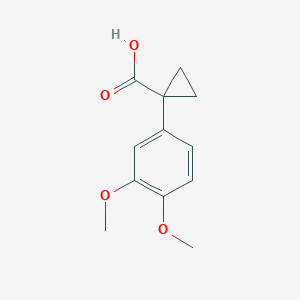

5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene (5-Br-DC-IPM) is an aromatic compound that has been studied extensively for its applications in scientific research. It is a halogenated aromatic compound with a bromine atom in the para position and two chlorine atoms in the meta and ortho positions. 5-Br-DC-IPM is a colorless, crystalline solid with a melting point of 112-114°C and a boiling point of 282-283°C. 5-Br-DC-IPM has a molecular formula of C15H14BrCl2O2 and a molecular weight of 397.56 g/mol.

Applications De Recherche Scientifique

Synthesis Routes : The synthesis of related bromophenols and brominated compounds often starts from simple, available materials, employing steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For instance, a key intermediate for SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was effectively prepared from dimethyl terephthalate in six steps, demonstrating a scalable and cost-effective synthesis route (Zhang et al., 2022).

Biological Activities : Bromophenols, similar in structure to the compound , have been studied for their biological activities. For example, natural and synthetic bromophenols have shown moderate inhibitory activities against protein tyrosine phosphatase 1B (PTP1B), which is relevant for diabetes and obesity research (Guo et al., 2011). Additionally, bromophenol derivatives have been investigated for their carbonic anhydrase inhibitory properties, suggesting potential applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Antioxidant Potential

Bromophenols from marine sources, closely related to the compound , have been evaluated for their antioxidant activity. These compounds, often found in marine algae, have demonstrated potent free radical scavenging abilities, suggesting potential applications as natural antioxidants in food preservation and health supplements (Li et al., 2011).

Copolymerization and Material Science Applications

Brominated aromatic compounds, akin to 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene, have been used in the synthesis of novel copolymers. These materials, featuring halogen and methoxy substitutions, have been copolymerized with styrene, leading to polymers with unique properties suitable for advanced material science applications. The synthesis involves Knoevenagel condensation followed by copolymerization, demonstrating the versatility of brominated compounds in polymer chemistry (Hussain et al., 2019).

Mécanisme D'action

- Electrophilic Aromatic Substitution (EAS) : The compound likely undergoes EAS reactions with aromatic rings. In the first step, an electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, leading to a substituted benzene ring .

Mode of Action

Propriétés

IUPAC Name |

5-bromo-1,3-dichloro-2-(4-methoxy-3-propan-2-ylphenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrCl2O2/c1-9(2)12-8-11(4-5-15(12)20-3)21-16-13(18)6-10(17)7-14(16)19/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSMDNCLZLSURV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Br)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrCl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471231 |

Source

|

| Record name | 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525575-58-0 |

Source

|

| Record name | 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)

![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)

![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)

![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)